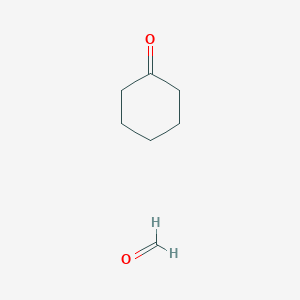

Cyclohexanone;formaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formaldehyde, polymer with cyclohexanone is a compound formed by the polymerization of formaldehyde and cyclohexanone. This polymer is commonly used as a resin in various industries, including adhesives, coatings, and plastics . It exhibits excellent thermal stability and mechanical properties, making it suitable for applications requiring high heat resistance and strength . Additionally, it is known for its good chemical resistance and low toxicity .

Métodos De Preparación

The preparation of formaldehyde, polymer with cyclohexanone involves the polymerization of formaldehyde and cyclohexanone. The process typically includes the following steps :

Reactants: Cyclohexanone and formaldehyde are added into a reacting kettle.

Catalysts: Catalysts are added under continuous stirring.

Reaction Completion: After the reaction is complete, cyclohexanone extraction resin is added.

Separation: The lower layer water phase is separated by stirring and standing.

Absorption: Materials are transmitted to an absorption tower, and carbon dioxide is introduced into the lower part of the absorption tower.

Evaporation: The materials are transmitted into a plate-type membrane evaporator to be evaporated in vacuum, and the cyclohexanone is recovered for reuse.

This method has advantages such as less corrosion of equipment, short reaction time, easy control of the neutralizing endpoint, less environmental pollution, and stable operation .

Análisis De Reacciones Químicas

Formaldehyde, polymer with cyclohexanone undergoes various chemical reactions, including :

Oxidation: The polymer can be oxidized to introduce oxygen functional groups such as cyclic ketonic, quinone carbonyl, and hydroquinone on the surface of the polymer.

Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.

Polymerization: The polymer can further polymerize with other compounds, such as epoxy resins, to form copolymers.

Common reagents and conditions used in these reactions include oxidizing agents like dioxygen and catalysts for polymerization reactions . Major products formed from these reactions include modified polymers with enhanced properties.

Aplicaciones Científicas De Investigación

Formaldehyde, polymer with cyclohexanone has a wide range of scientific research applications :

Chemistry: It is used as a resin in the production of adhesives, coatings, and plastics. It is also used as a coating additive and free radical photoinitiator.

Biology: The polymer is used in the preparation of complex 3D structures and as an adhesive in multilayered laminated sheets.

Medicine: It is used in the development of medical devices and equipment due to its excellent thermal stability and mechanical properties.

Industry: The polymer is used in the production of high-performance materials, such as glass fiber reinforced composites and unsaturated polyester resins.

Mecanismo De Acción

The mechanism of action of formaldehyde, polymer with cyclohexanone involves its interaction with various molecular targets and pathways . The polymer’s surface contains abundant oxygen functional groups, such as cyclic ketonic, quinone carbonyl, and hydroquinone, which contribute to its catalytic properties. These functional groups facilitate reactions such as the hydroxylation of benzene to phenol, where the polymer acts as a metal-free catalyst .

Comparación Con Compuestos Similares

Formaldehyde, polymer with cyclohexanone can be compared with other similar compounds, such as :

Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group. It is used as a precursor to nylon and has a sweet odor reminiscent of benzaldehyde.

Tannin-cyclohexanone formaldehyde resin: An environmentally friendly resin modified with tannin, which has higher decomposition temperature and improved properties compared to cyclohexanone formaldehyde resin.

The uniqueness of formaldehyde, polymer with cyclohexanone lies in its excellent thermal stability, mechanical properties, and chemical resistance, making it suitable for a wide range of applications.

Propiedades

Número CAS |

108334-37-8 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

cyclohexanone;formaldehyde |

InChI |

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |

Clave InChI |

CJTRGWNHVKRZEB-UHFFFAOYSA-N |

SMILES |

C=O.C1CCC(=O)CC1 |

SMILES canónico |

C=O.C1CCC(=O)CC1 |

Sinónimos |

cyclohexanone condensate resin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

![(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate](/img/structure/B28612.png)